3-Methylcoumarin

Hepatotoxicity Glutathione Depletion Cytochrome P450

Assuming methylcoumarin isomers are interchangeable compromises toxicology assessments and aborts synthetic routes. 3-Methylcoumarin (CAS 1333-47-7) uniquely exhibits overt toxicity in primary hepatocyte cultures with marked hypersensitivity to glutathione depletion-a metabolic switch phenotype absent in 4- or 6-methyl analogs. Its C3-methyl group is the sole isomer enabling direct oxidation to coumarin-3-carbaldehydes (94% precursor yield). • 97% purity; white crystalline solid • Obligatory probe for CYP450-mediated hepatotoxicity SAR • Reference Raman/FTIR spectra (SDBS) for isomer verification • Ambient storage; global shipping

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 1333-47-7
Cat. No. B074530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcoumarin
CAS1333-47-7
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
InChIKeyVIIIJFZJKFXOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcoumarin (CAS 1333-47-7): A Position-Specific Coumarin Scaffold with Distinct Pharmacological and Synthetic Utility


3-Methylcoumarin (CAS 1333-47-7) is a monomethyl-substituted coumarin isomer where the methyl group is specifically located at the 3-position of the α-pyrone ring, differentiating it from other regioisomers such as 4-, 6-, or 7-methylcoumarin [1]. This specific architectural modification directly modulates its electronic distribution, photophysical properties, and metabolic handling compared to the parent coumarin or other analogs, positioning it as a critical scaffold in toxicology profiling and fluorescent probe design [2]. Beyond its biological activity, the unique reactivity of its C3-methyl group establishes it as a high-yield synthetic intermediate for coumarin-3-carbaldehydes, a privileged building block in medicinal chemistry [3].

Procurement Risk: Why 3-Methylcoumarin Cannot Be Replaced by Generic Coumarin or Other Methyl Isomers


Assuming functional equivalence among methylcoumarin isomers is a critical procurement error that directly compromises toxicological safety assessments and reproducible assay development. The precise position of the methyl group profoundly alters hepatotoxic liability: 3-methylcoumarin (3-MeC) uniquely exhibits overt toxicity in primary hepatocyte cultures and a marked increase in toxicity upon glutathione depletion, while other methyl analogs like 4-methylcoumarin remain significantly less toxic under identical conditions [1]. Furthermore, pharmacological screening reveals that 3-methylcoumarin occupies a specific efficacy/toxicity rank order distinct from the 4- or 8-methyl isomers, preventing its replacement in structure-activity relationship (SAR) studies where this profile is a required control [2]. In synthetic chemistry, purchasing the wrong isomer aborts multi-step routes, as the 3-methyl group uniquely enables direct, high-yield oxidation to coumarin-3-carbaldehydes—a transformation impossible with other regioisomers [3].

Quantitative Differentiation of 3-Methylcoumarin Against Closest Analogs: An Evidence Guide for Selection


Hepatotoxicity Profile: 3-Methylcoumarin vs. Coumarin, 4-Methylcoumarin, and 3,4-Dimethylcoumarin

In a direct head-to-head hepatotoxicity comparison, 3-methylcoumarin (3-MeC) was found to be more toxic than the parent coumarin molecule in primary rat hepatocyte cultures from untreated rats, countering the general trend where methyl substitution reduced toxicity [1]. In a subsequent comparative in vivo/in vitro study, coumarin at a dose of ~1 mmol/kg produced clear histological evidence of centrilobular necrosis, while 3-MeC and its methyl analogs at an equivalent dose were much less toxic. Critically, under glutathione (GSH)-depleted conditions, the toxicity of all compounds increased, but this effect was 'particularly marked for the 3-methyl analogues,' causing a complete inversion of the toxicity rank order compared to the non-depleted state [2].

Hepatotoxicity Glutathione Depletion Cytochrome P450 In Vitro Toxicology

Pharmacological Structure-Activity Relationship: Ranking of 3-Methylcoumarin Against Six Methyl Isomers

A systematic in vivo pharmacological screening of alkylcoumarin derivatives established a clear, non-interchangeable rank order for both efficacy and toxicity among the methyl isomers. The hypnotic effect was found to decrease in the order of 8-methyl > 3-methyl > 4-methylcoumarin. In stark contrast, the toxicity of these compounds increased in the order of 4-methyl < 8-methyl < 3-methyl < 5-methyl < 7-methyl < 6-methylcoumarin [1]. This places 3-methylcoumarin at a distinct inflection point: it offers higher efficacy than the 4-methyl standard but possesses significantly more pronounced toxicity. Furthermore, side effects such as convulsion were absent in 4-methyl and 8-methylcoumarin, while sedative action was observed in 3-methylcoumarin, further differentiating its biological signature [1].

Pharmacology Structure-Activity Relationship (SAR) Hypnotic Activity Neurotoxicity

Synthetic Utility: Yield Comparison and Derivative Access for 3-Methylcoumarin vs. Unsubstituted Coumarin

3-Methylcoumarin serves as a strategic, high-yield entry point to coumarin-3-carbaldehydes, a critical synthon class. A rapid, microwave-assisted Baylis-Hillman reaction and one-pot cyclization protocol produces 3-methylcoumarins in up to 94% yield [1]. Crucially, the subsequent microwave-assisted selenium dioxide oxidation of the 3-methyl group is a privileged transformation that provides convenient access to coumarin-3-carbaldehydes, permiting a significant improvement in yield over the same reaction performed under conventional heating [1]. This synthetic sequence is inaccessible to unsubstituted coumarin, which lacks the necessary reactive handle, and contrasts with 4-methylcoumarin, which necessitates alternative, often lower-yielding, routes for analogous aldehyde derivatives [2].

Synthetic Chemistry Microwave-Assisted Synthesis Coumarin-3-carbaldehyde Process Chemistry

Analytical Identity Verification: Spectroscopic Fingerprint of 3-Methylcoumarin Against Positional Isomers

3-Methylcoumarin possesses a definitive spectroscopic identity verified by curated spectral databases, enabling unambiguous differentiation from its regioisomeric and batch-to-batch impurities. Its certified Raman spectrum (SDBS No. 6625) and FTIR spectrum provide a specific molecular fingerprint that can be quantitatively matched to ensure isomeric purity [1]. Unlike broad chromatographic retention time comparisons, which can suffer from co-elution, the unique vibrational bands corresponding to the 3-substituted α-pyrone ring allow for definitive structural confirmation against the frequently confused 4- and 7-methyl isomers [2]. This is essential for GLP/GMP procurement where acceptance or rejection of a lot hinges on identity testing.

Quality Control Raman Spectroscopy FTIR Identity Verification Regioisomeric Purity

Validated Application Scenarios for 3-Methylcoumarin Based on Comparative Evidence


Precision Toxicology: Essential Control for Coumarin-Induced Hepatotoxicity Studies

In mechanistic toxicology studies investigating the role of the 3,4-double bond and cytochrome P450 metabolism in liver injury, 3-methylcoumarin is the obligatory probe molecule. Evidence demonstrates that its hepatotoxic profile is not a linear extension of coumarin's; it is more toxic in untreated rat hepatocytes and uniquely hypersensitive to intracellular glutathione levels, causing a rank-order inversion of toxicity [1]. A toxicology study designed to map the metabolic determinants of apoptosis or necrosis cannot substitute 3-MeC with 4-methylcoumarin without losing the specific metabolic switch phenotype that defines the 3-methyl analog's behavior [2].

CNS Drug Discovery SAR: Benchmarking Sedative/Hypnotic Effects of Coumarin Scaffolds

For central nervous system (CNS) drug discovery programs exploring steric effects on GABAergic or other sedative targets, 3-methylcoumarin serves as a unique SAR data point. Historical systematic screening has precisely located it at an inflection point: it provides higher hypnotic efficacy than the standard 4-methyl isomer but carries significantly higher toxicity, distinct from the high-efficacy/low-toxicity 8-methyl isomer [1]. It is thus a mandatory purchase for any compound library aimed at mapping the pharmacophore of sedative coumarins, as its exclusion would leave a gap in the understanding of the relationship between the 3-position and neurotoxicity [1].

Medicinal Chemistry Synthesis: High-Yield Access to the Coumarin-3-carbaldehyde Synthon

3-Methylcoumarin is the optimal starting material for any synthetic pathway targeting 3-substituted coumarins with an aldehyde handle. The evidence confirms a robust synthesis protocol yielding 3-methylcoumarin at 94%, followed by a microwave-assisted oxidation that produces the versatile coumarin-3-carbaldehyde intermediate in significantly higher yields than traditional methods [1]. This application scenario is impossible to replicate with generic coumarin and is a key driver for procurement for process and medicinal chemistry groups focused on divergent library synthesis [2].

Analytical Reference Standards: Isomeric Purity Marker for Quality Control Laboratories

Quality control units requiring Certified Reference Materials (CRMs) for isomer identification should select 3-methylcoumarin as a calibration and system suitability standard. Its curated Raman and FTIR spectra in authoritative databases like SDBS provide an unambiguous physicochemical identity, enabling direct comparison with unknown samples or incoming raw material [1]. This application is critical when HPLC methods struggle to resolve closely eluting methylcoumarin isomers, making the compound an essential analytical tool for identity verification [2].

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